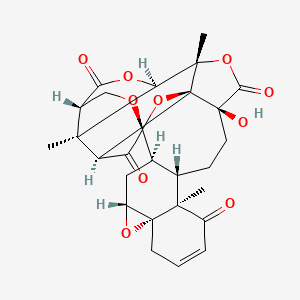

Physalin F

描述

5,6-Epxoyphysalin B is a natural product found in Witheringia solanacea, Physalis lagascae, and other organisms with data available.

Structure

3D Structure

属性

分子式 |

C28H30O10 |

|---|---|

分子量 |

526.5 g/mol |

IUPAC 名称 |

(1R,2R,4R,6S,11R,12S,15S,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone |

InChI |

InChI=1S/C28H30O10/c1-22-10-17-24(3)28-18(22)19(30)27(38-28,34-11-14(22)20(31)35-17)13-9-16-26(36-16)7-4-5-15(29)23(26,2)12(13)6-8-25(28,33)21(32)37-24/h4-5,12-14,16-18,33H,6-11H2,1-3H3/t12-,13+,14-,16+,17+,18-,22+,23-,24-,25+,26+,27+,28-/m0/s1 |

InChI 键 |

VSLWNSSUMFSGFF-DKOLRWHASA-N |

手性 SMILES |

C[C@]12C[C@@H]3[C@]4([C@]56[C@H]1C(=O)[C@](O5)([C@@H]7C[C@@H]8[C@]9(O8)CC=CC(=O)[C@@]9([C@H]7CC[C@]6(C(=O)O4)O)C)OC[C@H]2C(=O)O3)C |

规范 SMILES |

CC12CC3C4(C56C1C(=O)C(O5)(C7CC8C9(O8)CC=CC(=O)C9(C7CCC6(C(=O)O4)O)C)OCC2C(=O)O3)C |

产品来源 |

United States |

Foundational & Exploratory

The Isolation and Biological Significance of Physalin F from Physalis Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physalin F, a naturally occurring seco-steroid from the Physalis genus, has garnered significant scientific interest due to its potent biological activities, including immunosuppressive, anti-inflammatory, and anti-cancer properties. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound. It details the experimental protocols for its extraction and characterization, presents quantitative data on its prevalence in Physalis species, and elucidates its mechanisms of action through key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry and drug development.

Introduction

Physalins are a class of C28-steroidal lactones characterized by a modified ergostane-type skeleton, primarily isolated from plants of the Physalis genus (Solanaceae family). Among these, this compound has been identified as a particularly promising therapeutic agent. First isolated from Physalis angulata L., it has demonstrated significant cytotoxic effects against various cancer cell lines and potent immunosuppressive activity.[1] This guide will delve into the technical aspects of isolating this compound and understanding its biological functions.

Discovery and Sourcing

This compound is a natural product found in several species of the Physalis genus. Notably, it has been successfully isolated from Physalis angulata, Physalis alkekengi, and Physalis minima.[1][2] The concentration of this compound can vary depending on the plant species, the part of the plant used (leaves, stems, calyces, or fruits), and the developmental stage of the plant.

Quantitative Analysis of this compound

The amount of this compound in Physalis species can be determined using techniques such as High-Performance Liquid Chromatography (HPLC). The following table summarizes the quantitative analysis of this compound in various tissues of Physalis minima at different growth stages.

| Plant Tissue | Developmental Stage | This compound Content (mg/g Dry Weight) |

| Mature Leaf | Fruiting | 6.24 |

| Young Leaf | Flowering | 4.14 |

| Young Leaf | Juvenile | Not Detected |

| Flower Bud | Fruiting | 2.35 |

| Calyx (Immature) | Fruiting | Not Detected |

| Calyx (Ripe) | Fruiting | Not Detected |

| Fruit (Young) | Fruiting | Not Detected |

| Fruit (Immature) | Fruiting | Not Detected |

| Fruit (Ripe) | Fruiting | Not Detected |

| Stem | Fruiting | 1.80 |

| Root | Fruiting | Not Detected |

Table 1: Accumulation of this compound in various tissues of Physalis minima at different developmental stages. Data extracted from a study on the accumulation of physalins in P. minima.[3]

Experimental Protocols for Isolation and Purification

The isolation of this compound from Physalis species involves a multi-step process of extraction and chromatographic purification.

General Extraction and Fractionation Workflow

The following diagram illustrates a typical workflow for the extraction and initial fractionation of physalins from plant material.

Caption: General workflow for the extraction of this compound.

Detailed Protocol for Extraction and Initial Fractionation

This protocol is a composite based on methodologies described in the literature.[1][4][5]

-

Plant Material Preparation: Air-dry the whole plants or specific parts (e.g., leaves and stems) of the Physalis species and grind them into a coarse powder.

-

Extraction:

-

Method A: Maceration: Macerate the powdered plant material in 95% ethanol at room temperature for an extended period (e.g., 7 days), with periodic shaking.

-

Method B: Heating Reflux: Perform a heating reflux extraction of the powdered plant material with a suitable solvent like ethanol or a water-ethanol mixture. For example, use 15 times the volume of water for heating and refluxing for 2 hours, repeating the process twice.[5]

-

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a viscous, syrupy residue.

-

Solvent Partitioning: Suspend the residue in water and perform a liquid-liquid extraction with a non-polar solvent such as dichloromethane or chloroform (B151607) to partition the physalins into the organic phase. Separate the organic layer, which is now enriched with physalins.

-

Further Concentration: Concentrate the organic fraction to dryness under reduced pressure to yield a crude extract enriched in physalins.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to isolate this compound.

Caption: Chromatographic purification of this compound.

Detailed Protocol for Chromatographic Purification

This protocol is a generalized procedure based on common practices in natural product isolation.[1]

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (e.g., 70-230 mesh).

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then load the dried silica gel onto the top of the prepared column.

-

Mobile Phase: Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

-

Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC). Visualize the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Pooling and Further Purification: Pool the fractions containing the compound of interest (identified by comparison with a standard, if available, or by subsequent spectroscopic analysis).

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, subject the pooled fractions to preparative HPLC.

-

Column: A reversed-phase column such as a C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol (B129727) is commonly employed.

-

Detection: UV detection at a suitable wavelength (e.g., 225 nm).[6]

-

-

Structure Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY, HSQC, and HMBC).

Biological Activities and Signaling Pathways

This compound exerts its biological effects by modulating specific cellular signaling pathways.

Inhibition of the Wnt/β-catenin Signaling Pathway

Aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers, particularly colorectal cancer.[7] this compound has been shown to be an antagonist of this pathway.[7] It promotes the degradation of β-catenin, a key effector of the pathway, by facilitating its ubiquitination.[7][8] This action is mediated by promoting the binding of Yes-associated protein (YAP) to the β-catenin destruction complex.[7]

Caption: this compound inhibits the Wnt/β-catenin pathway.

Immunosuppression via the Calcineurin Pathway

This compound has demonstrated potent immunosuppressive activity by inhibiting lymphocyte proliferation.[9] This effect is, at least in part, due to its ability to reduce the activity of calcineurin, a key phosphatase involved in T-cell activation.[9] By inhibiting calcineurin, this compound prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a critical transcription factor for the expression of pro-inflammatory cytokines like Interleukin-2 (IL-2).

Caption: this compound's immunosuppressive action via calcineurin.

Conclusion

This compound is a compelling natural product with significant therapeutic potential. The methodologies for its isolation and purification are well-established, relying on standard extraction and chromatographic techniques. Its mechanisms of action, particularly the inhibition of the Wnt/β-catenin and calcineurin signaling pathways, provide a solid foundation for its further development as an anti-cancer or immunosuppressive agent. This guide provides the essential technical information for researchers to embark on further investigation and development of this compound and related compounds.

References

- 1. Antitumor agent, this compound from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US20050101519A1 - Process for isolating physalins from plants and pharmaceutical compositions containing physalins - Google Patents [patents.google.com]

- 5. CN103288846A - Method for extracting and purifying total physalin from physalis plants - Google Patents [patents.google.com]

- 6. public.pensoft.net [public.pensoft.net]

- 7. YAP-dependent ubiquitination and degradation of β-catenin mediates inhibition of Wnt signalling induced by this compound in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. YAP-dependent ubiquitination and degradation of β-catenin mediates inhibition of Wnt signalling induced by this compound in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Extraction of Physalin F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin F is a naturally occurring seco-steroid belonging to the withanolide class of compounds. It has garnered significant scientific interest due to its potent biological activities, including anti-inflammatory, immunomodulatory, and cytotoxic effects. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its known mechanisms of action.

Natural Sources of this compound

This compound is primarily isolated from plants belonging to the genus Physalis within the Solanaceae (nightshade) family. These herbaceous plants are widely distributed in tropical and subtropical regions of the world.

The most prominent and well-documented natural sources of this compound include:

-

Physalis angulata : This species is a principal source from which this compound has been frequently isolated. The whole plant, including leaves, stems, and fruits, has been utilized for extraction.[1][2][3]

-

Physalis minima : Studies have shown that the mature leaves of this plant are a significant source of this compound.[4] The content of various physalins, including F, can vary depending on the developmental stage of the plant and the specific tissue.[4]

-

Physalis alkekengi : Also known as the Chinese lantern plant, this species is another notable source of various physalins, including this compound.[5]

-

Physalis acutifolia : Research has demonstrated the presence and antinociceptive properties of this compound isolated from this species.[6]

-

Physalis lancifolia : This species has also been reported as a source of new physalins, including this compound.[7]

The concentration of this compound can differ based on the plant part, geographical location, and growth stage. For instance, in Physalis minima, this compound was found to be most abundant in the mature leaves.[4]

Extraction Methods

The extraction of this compound from its natural plant sources is the initial and critical step in its isolation. The most common methods employ solvent extraction, with the choice of solvent being crucial for achieving a good yield.

Solvent Extraction

Ethanol (B145695) and dichloromethane (B109758) are the most frequently reported solvents for the effective extraction of this compound and other physalins from plant material.

-

Ethanolic Extraction : The whole plant of Physalis angulata has been successfully extracted using ethanol to isolate this compound.[1][2] This method is advantageous due to the relatively low toxicity and high extraction efficiency of ethanol for a broad range of compounds, including withanolides.

-

Dichloromethane Extraction : Dichloromethane has also been used to obtain crude extracts of P. angulata from which this compound was subsequently isolated.[3]

A general procedure for solvent extraction involves maceration or reflux extraction of the dried and powdered plant material with the chosen solvent, followed by filtration and concentration of the extract under reduced pressure.

QuEChERS Method

A more recent and efficient method for the extraction and cleanup of physalins from plant matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. While a specific protocol for this compound is not detailed, a validated QuEChERS method for Physalins B and D in Physalis angulata has been developed, which can be adapted for this compound.[8] This method involves an extraction with a solvent (e.g., methanol), followed by a partitioning step with salts (e.g., MgSO4 and NaCl) and a dispersive solid-phase extraction (d-SPE) cleanup step.[8]

Purification Methods

Following the initial extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the purification of this compound.

Column Chromatography

Column chromatography is a fundamental technique for the separation of physalins from the crude extract.

-

Stationary Phase : Silica (B1680970) gel is the most commonly used stationary phase for the separation of physalins due to its polarity.[9]

-

Mobile Phase : A gradient of non-polar to polar solvents is typically used to elute the compounds from the column. Common solvent systems include mixtures of dichloromethane and acetone.[10] The fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

High-Performance Liquid Chromatography (HPLC)

For final purification and quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice.

-

Column : Reversed-phase columns, such as C18, are typically employed.[8][11][12]

-

Mobile Phase : A gradient elution with a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with an acid modifier like formic acid, is used to achieve separation.[11][12]

-

Detection : UV detection is commonly used, with a detection wavelength around 220-230 nm for physalins.[12][13]

Quantitative Data

The yield of this compound can vary significantly depending on the plant source, the part of the plant used, and the extraction and purification methods employed. While specific yield percentages for this compound are not consistently reported across the literature, data on the content of physalins in general and related compounds provide valuable insights.

| Plant Species | Plant Part | Compound | Content/Yield | Reference |

| Physalis minima | Mature Leaf | This compound | High relative content | [4] |

| Physalis minima | Various tissues | Total Physalins | 0.07 to 9.89 mg/g dry weight | [4] |

| Physalis alkekengi | Immature Calyx | Physalin D | 0.7880 ± 0.0612% | [7][14] |

| Physalis alkekengi | Mature Calyx | Physalin D | 0.2028 ± 0.016% | [7][14] |

| Physalis angulata | - | This compound | Isolated from fraction PAIV-2 | [1][2] |

Experimental Protocols

Protocol for Extraction and Isolation of this compound from Physalis angulata

This protocol is a composite of methodologies described in the literature.

1. Plant Material Preparation:

- Collect the whole plant of Physalis angulata.

- Air-dry the plant material in the shade at room temperature.

- Grind the dried plant material into a coarse powder.

2. Extraction:

- Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional stirring.

- Filter the extract through Whatman No. 1 filter paper.

- Concentrate the filtrate under reduced pressure at 40-50°C using a rotary evaporator to obtain the crude ethanolic extract.

3. Fractionation:

- Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.

- Concentrate each fraction to dryness. The dichloromethane fraction is often enriched with physalins.

4. Column Chromatography:

- Subject the dichloromethane fraction to column chromatography on silica gel (60-120 mesh).

- Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

- Collect fractions of 50-100 mL and monitor by TLC using a suitable solvent system (e.g., chloroform:methanol, 9:1).

- Combine fractions showing similar TLC profiles.

5. Preparative HPLC:

- Further purify the fractions containing this compound using preparative HPLC on a C18 column.

- Use a mobile phase of acetonitrile and water in a gradient elution.

- Monitor the elution at 225 nm.

- Collect the peak corresponding to this compound and concentrate to obtain the pure compound.

6. Structure Elucidation:

- Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and comparison with literature data.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways.

Inhibition of NF-κB Pathway

One of the primary mechanisms of the anti-inflammatory and immunomodulatory effects of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and other inflammatory mediators.

Induction of Apoptosis

This compound has demonstrated cytotoxic activity against various cancer cell lines by inducing apoptosis. The apoptotic mechanisms involve:

-

ROS-Mediated Mitochondrial Pathway : this compound can induce the generation of Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.[14]

-

Activation of Caspases : The apoptotic cascade is executed by caspases. This compound has been shown to activate key executioner caspases like caspase-3.[14]

-

Modulation of Apoptosis-Related Proteins : this compound can influence the expression of proteins involved in apoptosis, such as the proto-oncogene c-myc.[14]

Other Signaling Pathways

Research also suggests the involvement of other signaling pathways in the biological activities of physalins, including the p53 pathway.[14]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the extraction and purification of this compound.

Signaling Pathway of this compound-Induced Apoptosis

References

- 1. Antitumor agent, this compound from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor agent, this compound from Physalis angulata L. | Semantic Scholar [semanticscholar.org]

- 3. Physalis angulata Linn. as a medicinal plant (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. public.pensoft.net [public.pensoft.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. academicjournals.org [academicjournals.org]

- 13. CN103288846A - Method for extracting and purifying total physalin from physalis plants - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

The Biosynthesis of Physalins in Physalis alkekengi: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of physalins in Physalis alkekengi (commonly known as the Chinese lantern). Physalins are a class of highly oxygenated C-28 13,14-seco-16,24-cycloergostane steroids with significant anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] This document, intended for researchers, scientists, and drug development professionals, consolidates findings from recent transcriptomic and metabolomic studies to delineate the pathway, present quantitative data, and outline key experimental methodologies.

Introduction to Physalin Biosynthesis

The biosynthesis of physalins is a complex process originating from the mevalonate (B85504) (MEV) and methylerythritol 4-phosphate (MEP) pathways, which provide the fundamental precursors for steroid synthesis.[1][5] The pathway proceeds through the formation of the key intermediate lanosterol (B1674476), which then undergoes a series of modifications to yield the diverse array of physalin structures.[1][2][4][6] While significant progress has been made, the complete enzymatic cascade from lanosterol to the final physalin molecules is still an active area of research.[1][2][7]

The Proposed Biosynthetic Pathway

The synthesis of physalins can be broadly divided into three major stages:

-

Upstream Pathway: Formation of the sterol precursor, lanosterol, via the MEP and MEV pathways.

-

Intermediate Formation: Conversion of lanosterol to withanolides and withaphysalins.

-

Downstream Modifications: A series of largely uncharacterized oxidative reactions that convert withanolide-type intermediates into the final physalin structures.

A schematic representation of the proposed pathway is provided below.

Caption: Proposed biosynthetic pathway of physalins in Physalis alkekengi.

Key Enzymes and Genes in the Upstream Pathway

Several genes encoding enzymes in the early stages of the physalin biosynthetic pathway have been identified through transcriptomic analysis. These include:

| Enzyme | Abbreviation | Gene Family/Function |

| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | MEP pathway[1][2][7] |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | MEV pathway[1][2][7] |

| Farnesyl diphosphate (B83284) synthase | FPPS | Terpenoid backbone biosynthesis[1][2][7] |

| Squalene synthase | SQS | Steroid biosynthesis[1][2][7] |

| Squalene epoxidase | SE | Steroid biosynthesis[1][2][7] |

| Cycloartenol synthase | CAS | Steroid biosynthesis[1][2][7] |

| Sterol methyltransferase 1 | SMT1 | Sterol modification[1][2][7] |

| Sterol-4α-methyl oxidase 1 & 2 | SMO1, SMO2 | Sterol modification[1][2][7] |

| Cycloeucalenol cycloisomerase | CEI | Sterol modification[1][2][7] |

| Obtusifoliol-14-demethylase | ODM | Sterol modification[1][2][7] |

| Sterol-Δ-24-isomerase | 24ISO | Conversion of 24-methylenecholesterol (B1664013) to 24-methyldesmosterol[6][8] |

The Role of Withanolides and Withaphysalins

Metabolomic studies have identified withanolides and withaphysalins as crucial intermediates in the biosynthesis of physalins.[1][2][4][6] The conversion of lanosterol to withanolides involves a series of reactions including hydroxylation, lactonization, demethylation, and dehydrogenation.[1] Withaphysalins are believed to be further downstream intermediates, although the specific enzymatic conversions are not yet fully elucidated.[1][2][4][6]

Downstream Oxidative Modifications

The final steps in physalin biosynthesis involve a series of oxidative modifications of the withaphysalin skeleton. These modifications are thought to be catalyzed by cytochrome P450 monooxygenases (P450s).[8] While several candidate P450 genes have been identified through transcriptomic analysis and their involvement confirmed by virus-induced gene silencing (VIGS), the precise function and substrate specificity of these enzymes remain to be determined.[8]

Quantitative Analysis of Physalin Content

The accumulation of physalins varies significantly between different organs of the Physalis alkekengi plant and at different stages of development. Quantitative analysis of physalin D, a major physalin, has been performed using reverse-phase high-performance liquid chromatography (RP-HPLC-UV).[5][9]

| Plant Material | Maturity Stage | Physalin D Content (% dry weight ± SD) |

| Calyx | Immature | 0.7880 ± 0.0612[5][9][10] |

| Calyx | Mature | 0.2028 ± 0.016[5][9][10] |

| Fruit | Immature | 0.0992 ± 0.0083[5][9][10] |

| Fruit | Mature | 0.0259 ± 0.0021[5][9][10] |

These findings suggest that the immature calyx is the primary site of physalin D accumulation.

Experimental Methodologies

The elucidation of the physalin biosynthetic pathway has relied on a combination of metabolomic, transcriptomic, and functional genomics approaches.

Metabolite Profiling

A typical workflow for the identification and quantification of physalins and their intermediates involves the following steps:

Caption: A generalized workflow for metabolomic analysis of physalins.

Protocol Outline: UPLC-Q-TOF-MS/MS Analysis [1][2][7]

-

Sample Preparation: Plant tissues are collected, freeze-dried, and ground into a fine powder. Metabolites are then extracted using a suitable solvent system (e.g., methanol).

-

Chromatographic Separation: The extract is injected into an ultra-performance liquid chromatography (UPLC) system equipped with a C18 column. A gradient elution with a mobile phase consisting of water (containing a modifier like formic acid) and acetonitrile (B52724) is typically used to separate the metabolites.

-

Mass Spectrometry Detection: The eluent from the UPLC is introduced into a quadrupole time-of-flight mass spectrometer (Q-TOF-MS) for detection. Data is acquired in both positive and negative ion modes to obtain comprehensive information.

-

Metabolite Identification: Physalins and other metabolites are identified by comparing their accurate mass, retention time, and MS/MS fragmentation patterns with those of authentic standards or by searching against spectral libraries and databases.

Transcriptomic Analysis and Gene Identification

RNA sequencing (RNA-Seq) has been instrumental in identifying candidate genes involved in physalin biosynthesis.

Protocol Outline: RNA-Seq and Gene Expression Analysis

-

RNA Extraction and Library Preparation: Total RNA is extracted from relevant plant tissues, and its quality and quantity are assessed. mRNA is then enriched and used to construct sequencing libraries.

-

Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.

-

Data Analysis: The raw sequencing reads are filtered and assembled into unigenes. These unigenes are then annotated by comparing their sequences against public databases (e.g., NCBI Nr, Swiss-Prot, GO, KEGG).

-

Differential Gene Expression Analysis: The expression levels of unigenes are compared across different tissues or experimental conditions to identify genes that are co-expressed with physalin accumulation.

Functional Gene Validation

Virus-induced gene silencing (VIGS) is a powerful technique for the rapid functional characterization of candidate genes in plants.

Caption: A simplified workflow for functional gene analysis using VIGS.

Protocol Outline: Virus-Induced Gene Silencing (VIGS) [8]

-

Vector Construction: A fragment of the target gene is cloned into a tobacco rattle virus (TRV)-based VIGS vector (pTRV2).

-

Agroinfiltration: Agrobacterium tumefaciens carrying the pTRV1 and the pTRV2-gene construct are co-infiltrated into the leaves of young Physalis plants.

-

Gene Silencing and Phenotype Observation: The systemic spread of the virus leads to the silencing of the target gene. The efficiency of silencing is typically monitored by observing a photobleaching phenotype in plants silenced for the phytoene (B131915) desaturase (PDS) gene, which serves as a positive control.

-

Metabolite Analysis: The levels of physalins and their intermediates in the gene-silenced plants are compared to those in control plants to determine the function of the silenced gene in the biosynthetic pathway.

Future Directions

While significant strides have been made in understanding physalin biosynthesis, several key areas require further investigation:

-

Elucidation of the Downstream Pathway: The specific enzymes (particularly P450s) responsible for the conversion of withaphysalins to the various physalins need to be biochemically characterized.

-

Regulatory Mechanisms: The transcriptional regulation of the physalin biosynthetic pathway is largely unknown. Identifying the transcription factors that control the expression of the pathway genes will be crucial for metabolic engineering efforts.

-

Enzyme Kinetics and Flux Analysis: Quantitative data on the kinetic properties of the biosynthetic enzymes and metabolic flux analysis will provide a more complete understanding of the pathway's dynamics.

This technical guide serves as a valuable resource for researchers aiming to further unravel the complexities of physalin biosynthesis and to harness the therapeutic potential of these remarkable natural products.

References

- 1. Frontiers | Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii [frontiersin.org]

- 2. Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii [agris.fao.org]

- 4. Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Identification of P450 Candidates Associated with the Biosynthesis of Physalin-Class Compounds in Physalis angulata - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation and quantitative analysis of physalin D in the fruit and calyx of Physalis alkekengi L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Physalin F as an Inhibitor of the Wnt/β-catenin Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The canonical Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer (CRC).[1] Consequently, the identification of novel inhibitors of this pathway is a significant focus in oncology drug discovery. Physalin F, a seco-steroid isolated from Physalis angulata, has emerged as a potent antagonist of Wnt/β-catenin signaling.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data on its inhibitory effects and detailed protocols for the experimental validation of its activity. This document is intended to serve as a comprehensive resource for researchers investigating this compound as a potential therapeutic agent for Wnt-driven diseases.

Introduction to the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is integral to embryonic development and adult tissue homeostasis.[1] In the absence of a Wnt ligand, a cytoplasmic "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin.[4] This phosphorylation event marks β-catenin for ubiquitination by the β-TrCP E3 ligase and subsequent proteasomal degradation, keeping cytoplasmic β-catenin levels low.[5][6] Upon Wnt ligand binding to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated.[7] This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and act as a transcriptional co-activator by binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors.[1] This complex then drives the expression of target genes involved in cell proliferation and survival, such as Cyclin D1, c-Myc, and LEF1.[8][9]

This compound: Mechanism of Action

This compound inhibits the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin.[2][3] Its mechanism does not involve altering the stabilization of Axin or the interaction of β-catenin with E-cadherin.[2] Instead, this compound facilitates the formation of the β-catenin destruction complex.[2][3] A key aspect of its action is the promotion of Yes-associated protein (YAP) binding to the destruction complex, which in turn enhances the ubiquitination and subsequent proteasomal degradation of β-catenin.[2][10][11] This YAP-dependent mechanism represents a novel strategy for antagonizing Wnt/β-catenin signaling.[2]

Quantitative Analysis of this compound Activity

The inhibitory effects of this compound on the Wnt/β-catenin signaling pathway have been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

In Vitro Inhibition of Wnt/β-catenin Signaling

The TOPFlash luciferase reporter assay is a standard method for quantifying Wnt/β-catenin transcriptional activity. This compound has been shown to decrease Wnt3a-induced TOPFlash reporter activity in a dose-dependent manner.

Table 1: Effect of this compound on Wnt3a-Induced TOPFlash Reporter Activity in HEK293T Cells

| This compound Concentration (µM) | TOPFlash Luciferase Activity (% of Wnt3a Control) |

| 0 (Vehicle Control) | 100% |

| 1 | Data Not Available |

| 5 | Data Not Available |

| 10 | Data Not Available |

| IC₅₀ | Data Not Available in Provided Abstracts |

Note: While studies confirm a dose-dependent decrease, specific IC₅₀ values from TOPFlash assays were not available in the reviewed literature abstracts. Such data is crucial for precise potency assessment.[2][3]

Effect of this compound on β-catenin and Target Gene Expression

This compound treatment leads to a reduction in the protein levels of β-catenin and its downstream target genes, which are critical for cell cycle progression and proliferation.

Table 2: Effect of this compound on Protein and mRNA Levels in Colorectal Cancer Cells

| Target | Cell Line | This compound Conc. (µM) | Change in Protein Level | Change in mRNA Level |

| β-catenin | CRC Cells | Dose-dependent | Decreased[11] | Not significantly changed[11] |

| Cyclin D1 | CRC Cells | Dose-dependent | Decreased | Decreased |

| c-Myc | CRC Cells | Dose-dependent | Decreased | Decreased |

| LEF1 | CRC Cells | Dose-dependent | Decreased | Decreased |

Note: The data indicates a post-transcriptional regulation of β-catenin, as protein levels decrease without a corresponding change in mRNA levels. The reduction in downstream targets follows this initial event.[11]

In Vivo Antitumor Efficacy

The therapeutic potential of this compound has been evaluated in xenograft models of colorectal cancer.

Table 3: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model

| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Change in β-catenin Levels in Tumor |

| Vehicle Control | - | 0% | - |

| This compound | Data Not Available | Observable Inhibition[2][3] | Down-regulated[2][3] |

Note: In vivo studies have demonstrated that this compound can inhibit tumor growth and down-regulate β-catenin levels in tumor-bearing mice. However, specific dosages and quantitative tumor growth inhibition percentages were not available in the reviewed abstracts.[2][3]

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize this compound as a Wnt/β-catenin signaling inhibitor.

TCF/β-catenin Luciferase Reporter Assay (TOPFlash Assay)

This assay quantifies the transcriptional activity of the β-catenin/TCF complex.

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

-

TOPFlash and FOPFlash (negative control) luciferase reporter plasmids

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine 2000 or other transfection reagent

-

Wnt3a conditioned media or recombinant Wnt3a

-

This compound

-

Dual-Luciferase Reporter Assay System

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.[12]

-

Transfection: Co-transfect cells in each well with 100 ng of TOPFlash (or FOPFlash) plasmid and 10 ng of Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.[12]

-

Treatment:

-

Prepare serial dilutions of this compound in DMEM.

-

Aspirate the transfection medium.

-

Add Wnt3a conditioned media (e.g., 50% v/v) to activate the pathway, along with the various concentrations of this compound or vehicle control (DMSO).[12]

-

Incubate for an additional 24 hours.

-

-

Cell Lysis: Wash cells once with PBS and then add 20 µL of 1X Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.[12]

-

Luciferase Measurement:

-

Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity.

-

Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and measure the Renilla luciferase activity.[12]

-

-

Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings for each well. Calculate the percentage inhibition relative to the Wnt3a-treated control.

Western Blotting for β-catenin and Downstream Targets

This technique is used to detect changes in the protein levels of β-catenin, Cyclin D1, and c-Myc following treatment with this compound.

Materials:

-

Colorectal cancer cell lines (e.g., HCT116, SW480)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus

-

PVDF membrane and transfer buffer/apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-β-catenin, anti-Cyclin D1, anti-c-Myc, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Sample Preparation:

-

Culture CRC cells and treat with desired concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells in ice-cold RIPA buffer.[1]

-

Quantify protein concentration using a BCA assay.

-

-

Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.[13]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 60-90 minutes.[13]

-

Blocking: Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature.[1]

-

Antibody Incubation:

-

Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.

Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure changes in the mRNA expression levels of Wnt target genes such as Cyclin D1 and c-Myc.

Materials:

-

Colorectal cancer cells

-

This compound

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Primers for target genes (Cyclin D1, c-Myc, LEF1) and a housekeeping gene (GAPDH)

-

RT-qPCR instrument

Procedure:

-

RNA Isolation: Treat cells with this compound as described for Western blotting. Isolate total RNA using an RNA extraction kit according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.[14]

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the gene of interest, and cDNA template.[14]

-

Run the reaction on a real-time PCR system with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[14]

-

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the housekeeping gene (GAPDH). Calculate the fold change in gene expression using the 2-ΔΔCt method.

Conclusion

This compound presents a compelling profile as an inhibitor of the Wnt/β-catenin signaling pathway. Its unique mechanism of action, involving the YAP-dependent ubiquitination and degradation of β-catenin, offers a promising avenue for the development of novel therapeutics for colorectal cancer and other malignancies characterized by aberrant Wnt signaling. The data and protocols presented in this guide provide a solid foundation for further investigation into the preclinical and clinical potential of this natural compound. Future research should focus on obtaining precise quantitative measures of its potency (IC₅₀) and further elucidating its in vivo efficacy and safety profile.

References

- 1. benchchem.com [benchchem.com]

- 2. YAP-dependent ubiquitination and degradation of β-catenin mediates inhibition of Wnt signalling induced by this compound in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] YAP-dependent ubiquitination and degradation of β-catenin mediates inhibition of Wnt signalling induced by this compound in colorectal cancer | Semantic Scholar [semanticscholar.org]

- 4. The β-Catenin Destruction Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Wnt Signaling through Ubiquitination and Deubiquitination in Cancers | MDPI [mdpi.com]

- 6. Reactome | Degradation of beta-catenin by the destruction complex [reactome.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The cyclin D1 gene is a target of the β-catenin/LEF-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. YAP-dependent ubiquitination and degradation of β-catenin mediates inhibition of Wnt signalling induced by this compound in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mcgill.ca [mcgill.ca]

A Technical Guide to Physalin F-Induced Apoptosis in Human Renal Carcinoma Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract: Renal cell carcinoma (RCC) is notoriously resistant to conventional chemotherapy and radiation, creating a pressing need for novel therapeutic agents. Physalin F, a steroidal derivative isolated from Physalis angulata L., has demonstrated significant anti-cancer properties. This document provides a comprehensive technical overview of the molecular mechanisms underlying this compound-induced apoptosis in human renal carcinoma cells. It details the signaling pathways, presents key quantitative data, and offers detailed experimental protocols for researchers seeking to build upon these findings.

Quantitative Data Summary: Cytotoxicity of this compound

This compound exhibits potent cytotoxic effects against various human renal carcinoma cell lines in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) values highlight its efficacy, particularly in the A498 cell line.

| Cell Line | Assay Type | IC50 (µg/mL) | GI50 (µg/mL) | Reference |

| A498 | MTT | 1.40 | - | [1] |

| ACHN | MTT | 2.18 | - | [1] |

| UO-31 | MTT | 2.81 | - | [1] |

| A498 | SRB | - | 2.48 | [1] |

Table 1: Cytotoxic and anti-proliferative efficacy of this compound against human renal carcinoma cell lines after 48 hours of treatment.

Molecular Mechanism of Action

This compound triggers apoptosis in human renal carcinoma cells through a dual mechanism involving the generation of reactive oxygen species (ROS) and the suppression of the NF-κB signaling pathway.[1][2]

Key Events:

-

ROS Accumulation: Treatment with this compound leads to a significant increase in intracellular ROS.[2][3]

-

Mitochondrial Pathway Activation: The accumulation of ROS disrupts the mitochondrial membrane potential (Δψm), leading to the release of cytochrome c from the mitochondria into the cytosol.[1][2]

-

Bcl-2 Family Regulation: This process is associated with the downregulation of anti-apoptotic Bcl-2 family proteins, specifically Bcl-2 and Bcl-xL.[2]

-

Caspase Cascade Activation: Cytosolic cytochrome c triggers the activation of initiator caspase-9, which in turn activates the executioner caspase-3. This compound also induces the cleavage of pro-caspase-8.[1]

-

PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2][3]

-

NF-κB Pathway Suppression: this compound inhibits the nuclear translocation of key NF-κB subunits p65 and p50, thereby suppressing its pro-survival signaling.[2][4]

The entire apoptotic cascade can be reversed by treatment with antioxidants such as N-acetyl-(L)-cysteine (NAC) and glutathione (B108866) (GSH), confirming the critical role of ROS in initiating the process.[2][3]

Experimental Protocols

Detailed methodologies are provided for the key experiments used to characterize this compound-induced apoptosis in renal carcinoma cells.

Cell Culture and Treatment

-

Cell Lines: Human renal carcinoma cell lines A498, ACHN, and UO-31.

-

Culture Medium: Appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For experiments, cells are seeded and allowed to adhere for 24 hours before being treated with various concentrations of this compound or vehicle (DMSO) for the specified time points (e.g., 24, 48 hours).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Seeding: Seed cells (e.g., 5×10³ cells/well) in a 96-well plate and incubate for 24 hours.

-

Treatment: Treat cells with varying concentrations of this compound and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]

-

Cell Collection: After treatment with this compound, harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium.[5][6]

-

Washing: Wash the collected cells (approx. 1×10⁶) twice with ice-cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[5]

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels and cleavage of key proteins involved in the apoptotic cascade.[7][8]

Protocol Steps:

-

Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to collect the supernatant containing total protein.[8]

-

Quantification: Determine protein concentration using a BCA assay to ensure equal loading.[8]

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[8]

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., Caspase-3, -8, -9, PARP, Bcl-2, Bcl-xL, p65, p50, and a loading control like β-actin).[4][8]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Analyze band intensities to determine relative protein expression.[8]

Conclusion and Future Directions

This compound effectively induces apoptosis in human renal carcinoma cells by generating ROS and inhibiting the pro-survival NF-κB pathway.[1][2] The activation of the mitochondrial-mediated caspase cascade is a central component of its mechanism. These findings underscore the potential of this compound as a lead compound for the development of novel therapeutics for renal cancer. Further pre-clinical and in vivo studies are warranted to evaluate its efficacy and safety profile in a clinical setting.

References

- 1. This compound Induces Cell Apoptosis in Human Renal Carcinoma Cells by Targeting NF-kappaB and Generating Reactive Oxygen Species | PLOS One [journals.plos.org]

- 2. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 7. Apoptosis western blot guide | Abcam [abcam.com]

- 8. benchchem.com [benchchem.com]

Unveiling the Therapeutic Potential of Physalin F: A Technical Guide to Screening for Novel Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin F, a secosteroid isolated from plants of the Physalis genus, has emerged as a promising natural compound with a diverse range of biological activities. Its potent anti-cancer, anti-inflammatory, and immunomodulatory properties have garnered significant attention within the scientific community.[1] This technical guide provides an in-depth overview of the screening of this compound for novel biological activities, focusing on its mechanisms of action, detailed experimental protocols for its evaluation, and a summary of key quantitative data. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Biological Activities and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways, leading to the inhibition of cancer cell growth, suppression of inflammatory responses, and regulation of the immune system.

Anti-Cancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[2] Its anti-tumor activity is primarily attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.

Key Signaling Pathways Modulated by this compound in Cancer:

-

NF-κB Pathway: this compound suppresses the activation of the NF-κB pathway, a critical regulator of inflammation, cell survival, and proliferation. It has been shown to inhibit the nuclear translocation of the p65 and p50 subunits of NF-κB, thereby downregulating the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[3]

-

Wnt/β-catenin Pathway: In colorectal cancer cells, this compound has been observed to inhibit the Wnt/β-catenin signaling pathway. It promotes the degradation of β-catenin, a key effector of this pathway, leading to the suppression of tumor growth.

-

PI3K/Akt and MAPK Pathways: In non-small cell lung cancer cells, this compound has been shown to down-regulate the PI3K/Akt and RAS/MAPK signaling pathways, which are crucial for cell survival and proliferation.[2][4]

The induction of apoptosis by this compound is often mediated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, release of cytochrome c, and activation of caspases.[3]

Anti-Inflammatory and Immunomodulatory Activities

This compound exhibits potent anti-inflammatory and immunomodulatory effects. It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-2, IL-6, IFN-γ).[5][6] This activity is also linked to the inhibition of the NF-κB pathway.[5] Furthermore, this compound has been shown to have immunosuppressive effects by inhibiting lymphocyte proliferation.[7]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the biological activities of this compound from various studies.

Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A498 | Renal Carcinoma | Potent (exact value not specified) | [3] |

| ACHN | Renal Carcinoma | Concentration-dependent cytotoxicity | [3] |

| UO-31 | Renal Carcinoma | Concentration-dependent cytotoxicity | [3] |

| HA22T | Hepatoma | Strongest anti-hepatoma action | |

| HeLa | Cervix Uteri | Second strongest cytotoxic action | |

| KB | Nasopharynx | Cytotoxic | |

| Colo-205 | Colon | Cytotoxic | |

| Calu-1 | Lung | Cytotoxic | |

| H1477 | Melanoma | Cytotoxic | |

| Hep-2 | Laryngeal | Cytotoxic | |

| 8401 | Glioma | Cytotoxic | |

| K562 | Erythroleukemia | Inhibited growth | [8] |

| APM1840 | Acute T lymphoid leukemia | Inhibited growth | [8] |

| HL-60 | Acute promyelocytic leukemia | Inhibited growth | [8] |

| KG-1 | Acute myeloid leukemia | Stronger activity than Physalin B | [8] |

| CTV1 | Acute monocytic leukemia | Inhibited growth | [8] |

| B cell | Acute B lymphoid leukemia | Stronger activity than Physalin B | [8] |

| PBMC (HTLV-1) | Leukemia | 0.97 ± 0.11 | [6] |

Table 2: Immunomodulatory Effects of this compound

| Assay | Cell Type | Treatment | Effect | Reference |

| Lymphocyte Proliferation | Mouse Splenocytes | 0.5, 1, or 2 µM this compound | Concentration-dependent inhibition | [7] |

| Cytokine Production (IL-2, IL-4, IL-10, IFN-γ) | Mouse Splenocytes | 0.5, 1, or 2 µM this compound | Significant reduction | [7][9] |

| Cytokine Production (IL-2, IL-6, IL-10, TNF-α, IFN-γ) | Human PBMC (HTLV-1) | 10 µM this compound | Significant reduction | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to screen for the biological activities of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration.

Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect and quantify specific proteins involved in signaling pathways.

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-Akt, Akt, p-ERK, ERK, β-catenin, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of cytokines in cell culture supernatants.

Protocol:

-

Sample Collection: Collect cell culture supernatants after treating cells with this compound.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., TNF-α, IL-6). This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the cytokine concentrations based on a standard curve generated from known concentrations of the recombinant cytokine.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its analysis.

Caption: Signaling pathways modulated by this compound in cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a seco-steroid from Physalis angulata L., has immunosuppressive activity in peripheral blood mononuclear cells from patients with HTLV1-associated myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Immunomodulatory and anti-inflammatory properties of Physalin F

An In-Depth Technical Guide to the Immunomodulatory and Anti-inflammatory Properties of Physalin F

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a seco-steroid derived from plants of the Physalis genus, has emerged as a potent bioactive compound with significant immunomodulatory and anti-inflammatory activities.[1][2][3] Its multifaceted mechanism of action, involving the modulation of critical signaling pathways such as NF-κB and calcineurin, positions it as a promising candidate for therapeutic development.[1][4][5] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, detailing its molecular mechanisms, summarizing quantitative bioactivity data, and outlining key experimental protocols for its evaluation.

Molecular Mechanisms of Action

This compound exerts its effects by intervening in several key intracellular signaling cascades that are fundamental to the inflammatory and immune responses.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, regulating the expression of numerous pro-inflammatory genes.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators including TNF-α, IL-1β, IL-6, and IL-12.[5][6]

This compound has been shown to suppress the phosphorylation of IκB proteins, thereby preventing the nuclear translocation of NF-κB.[5] This action effectively blocks the downstream production of a wide range of inflammatory molecules.[5][6]

Caption: this compound inhibits the NF-κB signaling pathway.

Inhibition of the Calcineurin-NFAT Pathway

Calcineurin is a calcium-dependent phosphatase crucial for T-cell activation.[1] Upon T-cell receptor stimulation, increased intracellular calcium activates calcineurin, which then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). Dephosphorylated NFAT translocates to the nucleus, where it drives the transcription of key cytokines like Interleukin-2 (IL-2), a critical factor for lymphocyte proliferation.[1][7]

This compound has been identified as a calcineurin inhibitor.[1] By reducing calcineurin activity, it prevents NFAT dephosphorylation and subsequent nuclear translocation, leading to potent immunosuppressive effects, particularly the inhibition of T-cell proliferation and cytokine production.[1][7]

Caption: this compound inhibits T-cell activation via the calcineurin pathway.

Modulation of the Wnt/β-catenin Pathway

While primarily studied in the context of cancer, the Wnt/β-catenin pathway also plays a role in immune regulation. This compound has been shown to inhibit Wnt/β-catenin signaling by accelerating the degradation of β-catenin.[4][8] It promotes the binding of Yes-associated protein (YAP) to the destruction complex (Axin, APC, CK1, GSK-3β), which facilitates β-catenin phosphorylation and its subsequent ubiquitination and proteasomal degradation.[4][8][9]

Quantitative Assessment of Bioactivity

The immunomodulatory and anti-inflammatory effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Immunomodulatory and Anti-inflammatory Effects of this compound

| Assay / Cell Type | Target / Stimulant | Key Metric | Result | Reference |

| Lymphocyte Proliferation | Mouse Splenocytes / Concanavalin A | EC50 | 0.65 µM | [1] |

| Lymphocyte Proliferation (Combination) | Mouse Splenocytes / Concanavalin A | EC50 (with Dexamethasone) | 0.006 µM (synergistic effect) | [1] |

| Spontaneous Proliferation | Human PBMCs (from HAM/TSP patients) | IC50 | 0.97 ± 0.11 µM | [2][10] |

| Calcineurin Activity | Mouse Splenocytes / Concanavalin A | % Inhibition | 52.3% reduction at 1 µM | [1][7] |

| Cytokine Production | Human PBMCs (HAM/TSP) / Spontaneous | Inhibition | Significant reduction of IL-2, IL-6, IL-10, TNF-α, IFN-γ at 10 µM | [2][10] |

| Cytokine Production | Mouse Splenocytes / Concanavalin A | Inhibition | Significant reduction of IL-2, IL-4, IL-10, IFN-γ at 0.5-2 µM | [1][11][12] |

| NO Production | Macrophages / LPS + IFN-γ | Inhibition | Potent inhibition | [4][5] |

| Apoptosis Induction | Human PBMCs (HAM/TSP) | Apoptosis | Increased apoptosis at 10 µM | [2][10] |

Table 2: In Vivo Anti-inflammatory and Immunomodulatory Effects of this compound

| Animal Model | Disease/Condition | Dosage | Key Finding | Reference |

| Mouse | Delayed-Type Hypersensitivity (DTH) | Not specified | Reduced paw edema | [1] |

| Mouse | Collagen-Induced Arthritis | Not specified | Reduced paw edema | [4] |

| Mouse | Endotoxic Shock | 0.5 or 1 mg/kg | Protected against lethal dose of LPS; decreased TNF production | [4] |

| Mouse | Allogeneic Transplantation | Not specified | Inhibited graft absorption and local inflammatory response | [4] |

| Mouse | Intestinal Ischemia and Reperfusion | Not specified | Anti-inflammatory effects reversed by mifepristone (B1683876) (glucocorticoid antagonist) | [5] |

Key Experimental Methodologies

Reproducible evaluation of this compound requires standardized protocols. Below are methodologies for key assays.

Lymphocyte Proliferation Assay (Splenocytes)

This assay measures the immunosuppressive effect of this compound on T-cell activation.

-

Cell Isolation : Isolate splenocytes from BALB/c mice spleens by mechanical dissociation. Treat with ACK lysis buffer to remove red blood cells. Wash and resuspend cells in complete RPMI-1640 medium.

-

Cell Culture : Plate splenocytes at a density of 2 x 10⁵ cells/well in a 96-well plate.

-

Treatment : Add various concentrations of this compound (e.g., 0.5, 1, 2 µM) to the wells. Include a vehicle control (e.g., <0.1% DMSO), a positive control (e.g., Dexamethasone (B1670325) 1 µM), and unstimulated cells.

-

Stimulation : Add a mitogen, such as Concanavalin A (Con A; 2-5 µg/mL), to all wells except the unstimulated control.

-

Incubation : Incubate the plate for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Proliferation Measurement : Quantify cell proliferation using a luminescent cell viability assay (e.g., CellTiter-Glo®) or by measuring the incorporation of ³H-thymidine added during the final 18 hours of incubation.

-

Data Analysis : Calculate the percentage of inhibition relative to the stimulated, untreated control. Determine EC50 values using non-linear regression analysis.

Caption: General workflow for in vitro evaluation of this compound.

Cytokine Production Analysis (ELISA)

This method quantifies the effect of this compound on the production of specific cytokines.

-

Protocol : Follow steps 1-5 of the Lymphocyte Proliferation Assay, but typically with a shorter incubation period (e.g., 48 hours) which is optimal for cytokine detection.

-

Supernatant Collection : After incubation, centrifuge the 96-well plate and carefully collect the cell-free supernatant.

-

ELISA : Quantify the concentration of cytokines (e.g., IL-2, IL-4, IL-10, IFN-γ) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis : Compare cytokine levels in this compound-treated groups to the stimulated, untreated control group.

In Vivo Delayed-Type Hypersensitivity (DTH) Model

This model assesses the effect of this compound on a T-cell-mediated in vivo immune response.

-

Sensitization : Immunize BALB/c mice by subcutaneous injection of an antigen, such as bovine serum albumin (BSA), emulsified in Complete Freund's Adjuvant.

-

Treatment : Administer this compound or vehicle control intraperitoneally daily for a set period (e.g., 7 days after sensitization).

-

Challenge : Elicit the DTH response by injecting BSA in saline into one hind footpad. Inject saline alone into the contralateral footpad as a control.

-

Measurement : Measure the thickness of both footpads using a caliper at 24 and 48 hours after the challenge.

-

Data Analysis : The DTH response is quantified as the difference in thickness between the antigen-challenged and saline-injected footpads. Compare the responses in the this compound-treated group to the vehicle control group.

Conclusion and Future Directions

This compound is a natural seco-steroid with well-documented, potent immunomodulatory and anti-inflammatory properties.[4] Its ability to inhibit key signaling pathways like NF-κB and calcineurin underscores its therapeutic potential for a range of immune-mediated diseases, including autoimmune disorders and transplant rejection.[1][4] The synergistic effect observed with glucocorticoids like dexamethasone suggests its potential use in combination therapies to reduce the required dosage and associated side effects of conventional drugs.[1]

Future research should focus on elucidating its precise molecular targets, conducting comprehensive pharmacokinetic and toxicological studies, and evaluating its efficacy in a broader range of preclinical disease models. These steps will be critical for translating the promising preclinical data of this compound into clinical applications.

References

- 1. This compound, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a seco-steroid from Physalis angulata L., has immunosuppressive activity in peripheral blood mononuclear cells from patients with HTLV1-associated myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]

- 5. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Physalin F: A Technical Guide to its Antiparasitic Activity Against Leishmania and Trypanosoma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physalin F, a secosteroid isolated from plants of the Physalis genus, has demonstrated significant antiparasitic activity against kinetoplastids of the genera Leishmania and Trypanosoma, the causative agents of leishmaniasis and Chagas disease, respectively. This technical guide provides an in-depth overview of the current scientific knowledge regarding the efficacy and mechanisms of action of this compound against these parasites. It includes a comprehensive summary of quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and visual representations of the proposed signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of parasitology, medicinal chemistry, and drug development who are exploring novel therapeutic agents for neglected tropical diseases.

Introduction

Leishmaniasis and Chagas disease are debilitating and often fatal parasitic diseases that affect millions of people worldwide, primarily in tropical and subtropical regions. The current therapeutic options are limited by issues of toxicity, variable efficacy, and emerging drug resistance, highlighting the urgent need for new and effective antiparasitic agents. Natural products have historically been a rich source of novel bioactive compounds, and physalins, a group of secosteroids derived from Physalis species, have emerged as promising candidates. Among them, this compound has shown potent activity against both Leishmania and Trypanosoma parasites. This guide synthesizes the available preclinical data on this compound, offering a detailed examination of its antiparasitic properties.

Quantitative Data on Antiparasitic Activity

The antiparasitic efficacy of this compound has been quantified in several studies. The following tables summarize the key findings for its activity against Leishmania and Trypanosoma species.

Anti-leishmanial Activity of this compound

| Parasite Species | Parasite Stage | Assay Type | Metric | Value | Reference Compound | Reference Value | Source |

| Leishmania amazonensis | Promastigote | In vitro | IC50 | 1.4 µM | Amphotericin B | 3.0 µM | [1] |

| Leishmania amazonensis | Amastigote (in macrophages) | In vitro | % Reduction of infected macrophages | Significant (p < 0.05) | - | - | [1] |

| Leishmania major | Amastigote (in macrophages) | In vitro | % Reduction of infected macrophages | Significant (p < 0.05) | - | - | [1] |

| Leishmania amazonensis | Amastigote (in vivo) | In vivo (BALB/c mice) | Lesion size reduction | Significant | Vehicle | - | [2][3] |

| Leishmania amazonensis | Amastigote (in vivo) | In vivo (BALB/c mice) | Parasite load reduction | Significant | Vehicle | - | [2][3] |

Anti-trypanosomal Activity of this compound

| Parasite Species | Parasite Stage | Assay Type | Metric | Value | Reference Compound | Reference Value | Source |